molecular formula C5H4ClNO B146416 5-Chloro-2-hydroxypyridine CAS No. 4214-79-3

5-Chloro-2-hydroxypyridine

Cat. No. B146416
CAS RN: 4214-79-3
M. Wt: 129.54 g/mol
InChI Key: SZFUWUOHDRMCKD-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxypyridine is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is known to exist mainly in the pyridone form in solution, with a tendency for intermolecular association in certain solvents . The compound's tautomeric equilibrium is influenced by the solvent environment and the presence of chlorine substitution on the pyridine ring .

Synthesis Analysis

Several methods have been developed for the synthesis of chlorinated hydroxypyridines. A method for synthesizing 5-chloro-2-hydroxypyridine involves the rearrangement of chlorinated pyridine derivatives in polar solvents . Another approach includes the synthesis of 2-chloro-5-hydroxynicotinonitrile as an intermediate in the total synthesis of hydroxylated metabolites of certain pyridine compounds . Additionally, the synthesis of chiral 2,2'-bipyridine ligands from 2-chloroquinolines has been reported, which can be further transformed into N-oxide derivatives for use in asymmetric catalysis .

Molecular Structure Analysis

The molecular structure of 5-chloro-2-hydroxypyridine has been investigated using various spectroscopic techniques and theoretical methods. Studies have reported on the electronic and vibrational features of the compound, including the use of FT-IR and FT-Raman spectroscopy, and the B3LYP method with a 6-311++G(d,p) basis set for theoretical calculations . The molecular electrostatic potential, Fukui functions, and other electronic properties have been analyzed to understand the reactivity and interaction of the molecule with other substances .

Chemical Reactions Analysis

The reactivity of 5-chloro-2-hydroxypyridine has been explored in different contexts. For instance, the compound's reactivity towards bromine and aqueous solutions of hydrobromic and hydrochloric acid has been examined, revealing insights into its potential for further chemical transformations . The effects of chlorination on the tautomeric equilibrium of 2-hydroxypyridine derivatives have also been studied, showing how substitution patterns affect the stability of different tautomers .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-chloro-2-hydroxypyridine, such as its electronic properties in different solvents and its spectroscopic characteristics, have been evaluated. The compound's HOMO-LUMO orbitals and band gap energy vary depending on the solvent used, which has implications for its electronic behavior . Additionally, the environmental toxicity properties and drug likeness of 5-chloro-2-hydroxypyridine have been analyzed, along with its potential as an insulysin inhibitor through molecular docking studies .

Scientific Research Applications

Synthesis and Reactivity

  • 5-Chloro-2-hydroxypyridine has been synthesized and studied for its reactivity towards various chemical agents. The reactivity of this compound towards bromine, hydrobromic, and hydrochloric acid has been examined, providing insights into its chemical behavior and potential applications in synthesis and chemical reactions (Kolder & Hertog, 2010).

Tautomeric and Conformational Equilibria

  • The effects of chlorination on the tautomeric and conformational equilibria of 2-hydroxypyridine/2-pyridone have been investigated. This research is crucial for understanding the structural dynamics of chlorinated pyridines, including 5-chloro-2-hydroxypyridine, and its implications in various chemical contexts (Calabrese et al., 2017).

Electronic and Vibrational Features

  • Studies have been conducted to evaluate the electronic properties and vibrational features of 5-chloro-2-hydroxypyridine in different solvents. This research includes the exploration of its molecular structure, electronic features, and spectroscopic properties, which are significant in understanding its behavior in various solvents and potential applications in materials science (Selvakumari et al., 2021).

Tautomerism Studies

  • In-depth studies on the tautomerism of 5-chloro-2-hydroxypyridine have been carried out to understand its behavior in different solvents. This research is important for comprehending how solvent environments can influence the tautomeric forms of chlorinated pyridines (Spinner, 1986).

Structure and Energetics Correlations

  • Research has been performed to understand the structure and energetics of chlorohydroxypyridines, including 5-chloro-2-hydroxypyridine. This involves experimental calorimetry and high-level computational calculations, crucial for designing and predicting the behavior of such compounds in various chemical processes (Miranda et al., 2013).

Photophysical Properties

  • The photophysical properties of novel compounds involving 5-chloro-2-hydroxypyridine have been explored. These findings are significant in developing new materials with specific optical and electronic properties (Doebelin et al., 2014).

Safety And Hazards

5-Chloro-2-hydroxypyridine causes skin irritation and serious eye irritation. It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

5-Chloro-2-Hydroxypyridine Derivatives with Push-Pull Electron Structure Enable Durable and Efficient Perovskite Solar Cells .

properties

IUPAC Name

5-chloro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO/c6-4-1-2-5(8)7-3-4/h1-3H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFUWUOHDRMCKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1022215
Record name 5-Chloro-2-pyridinol
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Molecular Weight

129.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-hydroxypyridine

CAS RN

4214-79-3
Record name 5-Chloro-2(1H)-pyridinone
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Record name 5-Chloro-2-pyridinol
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Record name 5-Chloro-2-pyridinol
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Record name 5-chloropyridin-2-ol
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Record name 5-CHLORO-2-PYRIDINOL
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Synthesis routes and methods

Procedure details

The production of 3,5-dichloro-2-pyridone in a yield of 63 percent by chlorination, starting from 2-pyridone is known [Cava et al., J. Org. Chem. 23, 1614 (1958)]. According to U.S.S.R. Pat. No 194,823 (Appl. 4/20/1966), it is also known to obtain 3,5-dichloro-2-pyridone in mixture with 5-chloropyridone starting from 2-pyridone by reaction with tert-butyl hypochlorite.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
C Calabrese, A Maris, I Uriarte… - … A European Journal, 2017 - Wiley Online Library
… Both the OH s and C=O forms of 5-chloro-2-hydroxypyridine and the OH s form of 6-chloro-2-hydroxypyridine were experimentally observed. All transitions displayed a complex nuclear …
C Zheng, L Liu, Y Li, A Gao, Z Yang… - Advanced Energy …, 2023 - Wiley Online Library
… In this study, 5-chloro-2-hydroxypyridine derivatives with –NH 2 (HNCLP) and –F (HFCLP) end groups are selected to realize the push-pull electronic structure configuration. Density …
Number of citations: 0 onlinelibrary.wiley.com
S Selvakumari, C Venkataraju, S Muthu, A Irfan… - Journal of Molecular …, 2021 - Elsevier
… In the current work, the experimental and theoretical reports on the upgraded geometrical structure, electronic and vibrational features of 5-chloro-2-hydroxypyridine are presented …
Number of citations: 11 www.sciencedirect.com
E Spinner - Spectrochimica Acta Part A: Molecular Spectroscopy, 1986 - Elsevier
… Abstract--Infrared and UV spectra are presented to show that 5-chloro-2-hydroxypyridine exists mainly in the pyridone form in solution in carbon tetrachloride, chloroform and …
Number of citations: 7 www.sciencedirect.com
C Boga, AC Bonamartini, L Forlani… - European Journal of …, 2001 - Wiley Online Library
… In particular, the tautomeric forms of 5-chloro-2-hydroxypyridine are present in approximately equal amounts in dioxane,46 and both tautomers should be detectable. In [D 8 ]THF, …
ML Tong, ZJ Lin, W Li, SL Zheng… - Crystal growth & …, 2002 - ACS Publications
… The versatile ligands of 5-chloro-2-hydroxypyridine and its derivatives have been shown to form a large number of polynuclear metal complexes. However, there has been scarcity of …
Number of citations: 14 pubs.acs.org
WT Smith Jr, TL Hearn - Bioorganic Chemistry, 1972 - Elsevier
… 2-Hydroxypyridine, 5-chloro-2-hydroxypyridine, and 5-nitro-2-hydroxypyridine were obtained from Aldrich Chemical Co. and were purified by vacuum sublimation. The 3-, 4, 5-, and 6-…
Number of citations: 11 www.sciencedirect.com
DG De Kowalewski, RH Contreras… - Journal of Molecular …, 1989 - Elsevier
13 C- and 1 H-NMR spectroscopy was used to obtain n j HH, n J CH and δ C-13 for a series of substituted 2-hydroxypyridines (3-hydroxy; 4-hydroxy; 5-chloro; 3-methyl-5-chloro; 6-…
Number of citations: 11 www.sciencedirect.com
JX Yuan, ML Hu, YQ Cheng, LC Chen… - … Section C: Crystal …, 2002 - scripts.iucr.org
… To a solution of copper perchlorate in a 1:1 (v/v) aqueous methanol mixture was added an appropriate stoichiometric amount of 5-chloro-2-hydroxypyridine, also dissolved in methanol. …
Number of citations: 10 scripts.iucr.org
C Binnani, S Arora, B Priya, P Gupta… - Chemistry–An Asian …, 2023 - Wiley Online Library
… performing 2-hydroxypyridine ligand (L3), we 6 employed several 5 or 6 substituted 2-hydroxypyridine ligands such as 6-chloro-2- 7 hydroxypyridine (L4), 5-chloro-2-hydroxypyridine (…
Number of citations: 3 onlinelibrary.wiley.com

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